molecular formula C18H18O4 B8161586 4-(Benzyloxy)-2-(cyclopropylmethoxy)benzoic acid

4-(Benzyloxy)-2-(cyclopropylmethoxy)benzoic acid

Cat. No.: B8161586
M. Wt: 298.3 g/mol
InChI Key: ACTQCLSIBFOUER-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-(cyclopropylmethoxy)benzoic acid is an organic compound that features both benzyloxy and cyclopropylmethoxy functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-(cyclopropylmethoxy)benzoic acid typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of the benzoic acid derivative. This can be achieved by reacting a suitable benzoic acid precursor with benzyl alcohol in the presence of a catalyst to form the benzyloxy group.

    Introduction of Cyclopropylmethoxy Group: The next step involves the introduction of the cyclopropylmethoxy group. This can be done by reacting the intermediate compound with cyclopropylmethanol under suitable conditions, often using a base such as sodium hydride to facilitate the reaction.

    Final Product Formation: The final step involves the purification and isolation of the desired product, this compound, using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-(cyclopropylmethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzoic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of nitro or halogenated benzoic acid derivatives.

Scientific Research Applications

4-(Benzyloxy)-2-(cyclopropylmethoxy)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific functionalities.

    Biological Studies: It can be used in studies to understand the interactions of benzoic acid derivatives with biological systems.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-(cyclopropylmethoxy)benzoic acid involves its interaction with specific molecular targets. The benzyloxy and cyclopropylmethoxy groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)benzoic acid: Lacks the cyclopropylmethoxy group, making it less sterically hindered.

    4-(Cyclopropylmethoxy)benzoic acid: Lacks the benzyloxy group, which may affect its reactivity and interactions.

Uniqueness

4-(Benzyloxy)-2-(cyclopropylmethoxy)benzoic acid is unique due to the presence of both benzyloxy and cyclopropylmethoxy groups, which can influence its chemical reactivity and potential applications. The combination of these groups provides a balance of steric and electronic effects, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-4-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c19-18(20)16-9-8-15(10-17(16)22-12-14-6-7-14)21-11-13-4-2-1-3-5-13/h1-5,8-10,14H,6-7,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTQCLSIBFOUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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